molecular formula C6H13ClN3PS B104342 N-Chloro Ethyl ThioTEPA CAS No. 90877-51-3

N-Chloro Ethyl ThioTEPA

Cat. No. B104342
CAS RN: 90877-51-3
M. Wt: 225.68 g/mol
InChI Key: CJMMENRDBJHRMU-UHFFFAOYSA-N
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Description

N-Chloro Ethyl ThioTEPA is a derivative of thiotepa, which is a compound known as N,N',N"-triethylenethiophosphoramide. Thiotepa itself is a phosphorus-containing compound that has been studied for its behavior in aqueous solutions and its potential use in medical applications, particularly as an antineoplastic agent . The chloro derivatives of thiotepa, such as N-Chloro Ethyl ThioTEPA, are formed through hydrolysis reactions in various conditions, including different pH levels and the presence of sodium chloride .

Synthesis Analysis

The synthesis of N-Chloro Ethyl ThioTEPA involves the hydrolysis of thiotepa in aqueous solutions. The rate of hydrolysis and the formation of chloro derivatives are influenced by factors such as the concentration of thiotepa, sodium chloride, and the acidity of the solution . The presence of chloride ions and acidic conditions promote the formation of chloro adducts of thiotepa, which include the mono-chloro and di-chloro derivatives .

Molecular Structure Analysis

The molecular structure of N-Chloro Ethyl ThioTEPA is not explicitly detailed in the provided papers. However, it can be inferred that the structure would include a thiophosphoramide group with ethylene linkages and a chloro substituent resulting from the hydrolysis process. The exact position and number of chloro substituents would depend on the specific conditions under which the hydrolysis occurs .

Chemical Reactions Analysis

The primary chemical reaction associated with N-Chloro Ethyl ThioTEPA is its formation through the hydrolysis of thiotepa. This reaction is sensitive to environmental conditions such as pH, temperature, and the presence of chloride ions. The hydrolysis leads to the cleavage of PN bonds and the release of aziridine, along with the formation of chloro derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Chloro Ethyl ThioTEPA are not directly provided in the papers. However, the properties of thiotepa, from which it is derived, indicate that it is most stable in neutral to slightly basic conditions (pH 7-11) and that its degradation follows pseudo-first-order kinetics. The stability of thiotepa and its derivatives is compromised in highly acidic or highly basic conditions . The presence of sodium chloride influences the degradation rate and the types of chloro adducts formed .

Scientific Research Applications

Degradation and Stability Studies

  • Degradation in Aqueous Solutions : N,N',N"-triethylenethiophosphoramide (thiotepa), related to N-Chloro Ethyl ThioTEPA, degrades in aqueous solutions, exhibiting pseudo first-order kinetics. It is most stable at pH 7-11. In acidic conditions and presence of sodium chloride, chloro adducts of thiotepa are generated (van Maanen et al., 1999).
  • Stability in Biological Samples : Studies on the stability of thioTEPA and its metabolites in plasma and urine show varying degradation rates based on pH and temperature. The degradation leads to the formation of chloro derivatives and other metabolites (van Maanen et al., 2000).

Metabolism and Interaction Studies

  • Metabolism in Mouse Model : The metabolism of thioTEPA in mice was studied, revealing that it undergoes ring-opening, N-dechloroethylation, and conjugation reactions in vivo, forming various metabolites including SCMC and TDGA (Li et al., 2011).
  • Interaction with Nucleic Acid Components : ThioTEPA interacts with nucleic acid components, leading to phosphoaminoethylation under neutral conditions and aminoethylation under slightly acidic conditions (Voloshchuk et al., 1990).

Pharmacological Studies

  • Chemistry and Pharmacokinetics : An overview of the chemistry, pharmacology, clinical use, and toxicity of thioTEPA, as well as its pharmacokinetics and analytical methods, provides insight into its multifaceted applications in medical research (Maanen et al., 2000).

Additional Research Applications

  • Effects on Insect Metabolism : The metabolism of thioTEPA in insects and rats, as well as its effects on insect development, has been studied, indicating its potential use in insect population control (Parish & Arthur, 1965).
  • DNA Alkylation Studies : Research has explored the mechanisms of DNA alkylation by thioTEPA and its metabolites, indicating its potential role in causing DNA lesions and interstrand cross-links (Cohen et al., 1991).

Safety And Hazards

N-Chloro Ethyl ThioTEPA is classified as Acute Toxicity, Oral (Category 3) according to EU Regulation 1272/2008 and US OSHA 1910.1200. It is toxic if swallowed . It is advised to be used only for scientific research and development, and not for use in humans or animals .

properties

IUPAC Name

N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMENRDBJHRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=S)(NCCCl)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiotepa Impurity 1

CAS RN

90877-51-3
Record name P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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